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Compound of Interest

Compound Name: Ethyl 3-(2-Nitrophenyl)propanoate

CAS No.: 66757-87-7

Cat. No.: B1367417

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-(2-
Nitrophenyl)propanoate, a key intermediate in various synthetic pathways. The structural

elucidation of this molecule is paramount for ensuring reaction success and purity of

downstream products. This document will detail the theoretical and expected spectroscopic

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), offering insights into the experimental choices and data interpretation for

researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview
The unique arrangement of the ortho-nitro group in Ethyl 3-(2-Nitrophenyl)propanoate
introduces distinct electronic and steric effects that are reflected in its spectroscopic signatures.

Understanding these nuances is critical for unambiguous characterization.

Figure 1: Chemical structure of Ethyl 3-(2-Nitrophenyl)propanoate.
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NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For

Ethyl 3-(2-Nitrophenyl)propanoate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining

well-resolved spectra.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal

overlap with the analyte.

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A

sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower

natural abundance of ¹³C, a greater number of scans and a longer acquisition time are

typically required.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic

protons. The ortho-substitution pattern leads to a more complex splitting in the aromatic region

compared to its meta and para isomers.[1]

Table 1: Predicted ¹H NMR Data for Ethyl 3-(2-Nitrophenyl)propanoate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.10 Doublet 1H Ar-H

~7.60 Triplet 1H Ar-H

~7.45 Triplet 1H Ar-H

~7.35 Doublet 1H Ar-H

~4.15 Quartet 2H -O-CH₂-CH₃

~3.30 Triplet 2H Ar-CH₂-

~2.80 Triplet 2H -CH₂-C(=O)-

~1.25 Triplet 3H -O-CH₂-CH₃

Aromatic Region (δ 7.35-8.10): The four protons on the benzene ring will appear as a

complex set of multiplets due to ortho, meta, and para couplings. The proton ortho to the

nitro group is expected to be the most deshielded and appear at the lowest field (~8.10

ppm).

Ethyl Group (δ 1.25 and 4.15): The ethyl ester will present as a characteristic quartet for the

methylene protons and a triplet for the methyl protons.

Propanoate Chain (δ 2.80 and 3.30): The two methylene groups of the propanoate chain will

appear as triplets, with the one adjacent to the aromatic ring being more deshielded.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-(2-Nitrophenyl)propanoate
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Chemical Shift (δ, ppm) Assignment

~172.0 C=O (Ester)

~149.0 C-NO₂

~136.0 Ar-C

~133.0 Ar-CH

~128.0 Ar-CH

~125.0 Ar-CH

~124.0 Ar-CH

~61.0 -O-CH₂-

~35.0 Ar-CH₂-

~30.0 -CH₂-C(=O)-

~14.0 -CH₃

Carbonyl Carbon (δ ~172.0): The ester carbonyl carbon will appear at a characteristic

downfield shift.

Aromatic Carbons (δ ~124.0-149.0): The six aromatic carbons will give rise to six distinct

signals, with the carbon bearing the nitro group being the most deshielded.

Aliphatic Carbons (δ ~14.0-61.0): The carbons of the ethyl and propanoate chains will

appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is a liquid, or as a KBr pellet if it is a solid.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectrum: Predicted Data and Interpretation
The IR spectrum of Ethyl 3-(2-Nitrophenyl)propanoate will be dominated by the characteristic

absorptions of the nitro and ester functional groups.

Table 3: Predicted IR Absorption Bands for Ethyl 3-(2-Nitrophenyl)propanoate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1735 Strong C=O (Ester) Stretch

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1200 Strong C-O (Ester) Stretch

Nitro Group Absorptions: The most characteristic peaks will be the strong absorptions

corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching

vibrations of the N-O bonds in the nitro group.[2][3]

Ester Group Absorptions: A strong, sharp peak around 1735 cm⁻¹ is indicative of the ester

carbonyl (C=O) stretch. The C-O stretching vibration will also be present around 1200 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H

stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.
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Experimental Protocol: Mass Spectrometry Data
Acquisition

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and

fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Mass Spectrum: Predicted Data and Interpretation
The molecular formula of Ethyl 3-(2-Nitrophenyl)propanoate is C₁₁H₁₃NO₄, with a molecular

weight of 223.23 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-(2-
Nitrophenyl)propanoate

m/z Proposed Fragment

223 [M]⁺ (Molecular Ion)

178 [M - OEt]⁺

177 [M - NO₂]⁺

150 [M - CO₂Et]⁺

120 [C₇H₆NO]⁺ (from ortho effect)

92 [C₆H₄O]⁺

Molecular Ion Peak: The molecular ion peak [M]⁺ should be observed at m/z = 223.

Fragmentation Pattern: The fragmentation will be influenced by the ester and nitro groups.

Common losses include the ethoxy group (-OEt, m/z 45), the nitro group (-NO₂, m/z 46), and

the entire ester group (-CO₂Et, m/z 73).

Ortho Effect: A characteristic fragmentation pattern known as the "ortho effect" may be

observed, where the ortho-nitro group interacts with the side chain, leading to unique
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fragments.[4] This can result in the formation of an ion at m/z 120, corresponding to the loss

of the ethyl propanoate side chain with a rearrangement.

[M]⁺
m/z = 223

[M - OEt]⁺
m/z = 178

- OEt

[M - NO₂]⁺
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(ortho effect)

- C₄H₇O₂
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Figure 2: Predicted key fragmentation pathways for Ethyl 3-(2-Nitrophenyl)propanoate in

Mass Spectrometry.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of Ethyl 3-(2-Nitrophenyl)propanoate. By combining the insights from

NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of

this important chemical entity. The predicted data and interpretations serve as a valuable

reference, while the experimental protocols offer a standardized approach for data acquisition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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